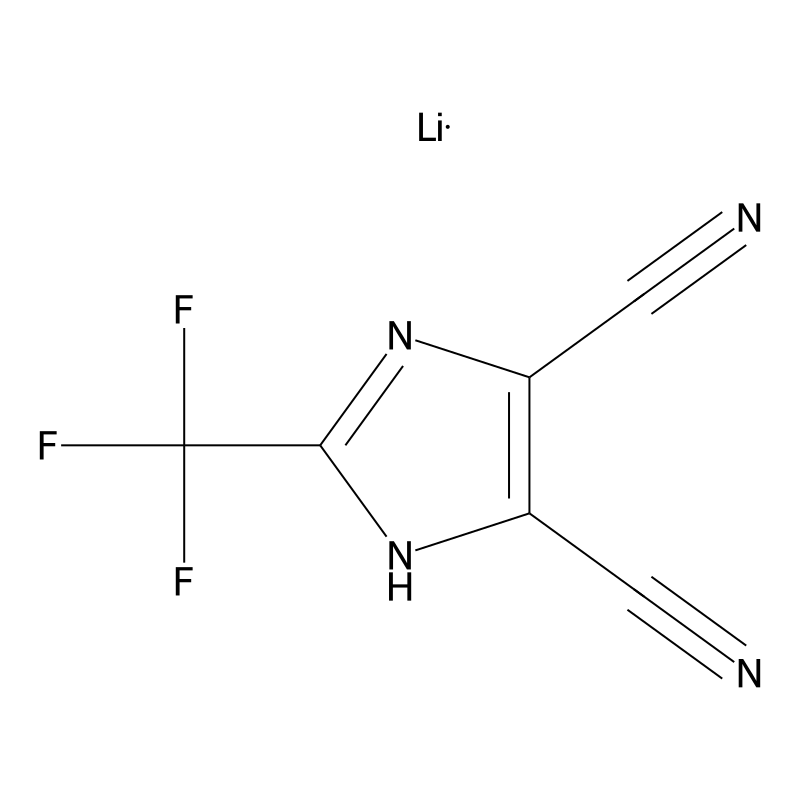lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazole (LiTDI) is a salt formed by the reaction of 2-trifluoromethyl-4,5-dicyanoimidazole with lithium hydroxide. It is a white crystalline powder, air and moisture sensitive, and soluble in polar solvents like dimethylformamide (DMF) and acetonitrile. The synthesis and characterization of LiTDI have been reported in various scientific publications, including a study by Yan et al. [].
Applications in Organic Synthesis:
LiTDI has gained significant interest in organic synthesis due to its unique properties. It acts as a strong base and a versatile nucleophile, making it valuable for various organic transformations. Some of its applications include:
- Deprotonation: LiTDI can deprotonate a wide range of weak and strong Brønsted acids, enabling the generation of reactive carbanions for further reactions. This property has been utilized in the synthesis of complex organic molecules, such as heterocycles and natural products [].
- Nucleophilic addition: LiTDI can act as a nucleophile in reactions like Michael additions and Mannich reactions, allowing the formation of carbon-carbon and carbon-nitrogen bonds. This application is valuable in constructing various organic frameworks [].
- Catalysis: LiTDI can also function as a catalyst for various organic reactions, such as aldol condensations and cyclizations. Its strong basicity and ability to activate substrates contribute to its catalytic activity [].
Emerging Research Areas:
Beyond its established applications in organic synthesis, LiTDI is being explored in other scientific research areas, including:
- Material science: LiTDI shows potential applications in the development of new ionic liquids and electrolytes for batteries due to its unique properties like high ionic conductivity and thermal stability.
- Medicinal chemistry: LiTDI is being investigated for its potential role in medicinal chemistry, particularly in the design and synthesis of novel drug candidates.
Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile, also known as lithium 4,5-dicyano-2-(trifluoromethyl)imidazole, is a chemical compound with the molecular formula C6F3LiN4 and a molecular weight of 192.03 g/mol. This compound is characterized by its imidazole ring structure, which features two cyano groups and a trifluoromethyl group attached to it. The presence of lithium in its structure indicates that it is a lithium salt, which often plays a significant role in its reactivity and applications in various fields, particularly in organic synthesis and battery technology .
The primary mechanism of action for LiTDI lies in its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic reactions due to the unique electronic properties introduced by the NHC ligand. The specific mechanism would depend on the particular reaction and the metal involved.
As with most chemicals, it's important to exercise caution when handling LiTDI. Specific data on its toxicity is limited, but general NHC safety considerations apply:
- Skin and eye irritant: NHCs can be irritating to skin and eyes. LiTDI should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
- Air and moisture sensitivity: As mentioned earlier, LiTDI is likely air and moisture sensitive. Exposure to air or moisture could degrade the compound and potentially generate harmful byproducts. Handling under inert atmosphere is recommended.
Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile acts primarily as a nucleophilic reagent in organic chemistry. It can participate in various reactions such as:
- Nucleophilic substitution: The compound can react with electrophiles due to the nucleophilic nature of the imidazole nitrogen.
- Cyclization reactions: It can be involved in the formation of cyclic structures through reactions with suitable substrates.
- Metalation: The lithium ion can facilitate metalation processes, enhancing the reactivity of organic compounds.
These reactions are crucial for synthesizing complex organic molecules and materials .
The synthesis of lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile typically involves the following steps:
- Formation of Imidazole: Starting materials such as 2-trifluoromethylimidazole can be reacted with appropriate nitriles to introduce cyano groups at the 4 and 5 positions.
- Lithiation: The resulting compound can then be treated with a lithium source (e.g., lithium diisopropylamide) to form the lithium salt.
- Purification: The product is usually purified through crystallization or chromatography methods to obtain the desired purity level.
This multi-step synthesis highlights the complexity and precision required in preparing this compound for practical applications .
Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile has several notable applications:
- Organic Synthesis: It is utilized as a nucleophilic reagent in various organic reactions, aiding in the formation of complex molecules.
- Battery Technology: Its properties make it suitable for use in lithium-ion batteries, particularly in anode formulations where it contributes to improved electrochemical performance .
- Material Science: The compound may also find applications in developing advanced materials due to its unique chemical properties.
These applications illustrate its versatility across different scientific fields .
Interaction studies involving lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile focus on its reactivity with various electrophiles and other reagents. Understanding these interactions is essential for optimizing its use in synthetic pathways and applications. For instance:
- Electrophilic Reactions: Studies may explore how this compound interacts with different electrophiles to form new products.
- Compatibility with Other Lithium Salts: Investigating interactions with other lithium compounds can provide insights into synergistic effects or potential improvements in battery performance.
Such studies are crucial for expanding the utility of this compound in practical applications .
Several compounds share structural similarities with lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Lithium 4,5-Dicyano-2-pentafluoroethyl imidazole | C7F5LiN4 | Contains pentafluoroethyl group; used similarly in organic synthesis |
| Lithium 1-lithio-2-trifluoromethyl-imidazole | C6F3LiN4 | Similar imidazole structure; potential use in similar reactions |
| Lithium 4-cyano-2-(trifluoromethyl)imidazole | C6F3LiN3 | Contains only one cyano group; differing reactivity profile |
The uniqueness of lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile lies in its specific combination of functional groups which enhances its nucleophilicity and makes it particularly useful for specialized applications in organic synthesis and energy storage technologies .








